4-(4-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
The compound 4-(4-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione belongs to the benzothiazine-dione family, characterized by a fused bicyclic core with sulfone and ketone functionalities. Its structure includes a 4-chlorophenyl group at position 4 and a pyrrolidine-1-carbonyl substituent at position 2. This combination of electron-withdrawing (chlorophenyl) and electron-donating (pyrrolidine-carbonyl) groups may influence its physicochemical properties, such as solubility, stability, and biological activity.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-14-7-9-15(10-8-14)22-13-18(19(23)21-11-3-4-12-21)26(24,25)17-6-2-1-5-16(17)22/h1-2,5-10,13H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYQZKJWOVQOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves the following steps:
Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzothiazine core with a 4-chlorophenyl group, often using a halogenation reaction.
Attachment of the Pyrrolidine-1-carbonyl Group: This can be done through an acylation reaction, where the benzothiazine core is reacted with a pyrrolidine-1-carbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohol derivatives.
Substitution: Products may include substituted benzothiazine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, benzothiazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds similar to 4-(4-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, such compounds may be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione would depend on its specific biological target. Generally, benzothiazine derivatives can interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following comparison focuses on compounds with modifications to the aryl group, heterocyclic substituents, or additional functional groups. Data are derived from commercial product listings and structural analyses.
Substituent Variations and Structural Features
*Molecular weights estimated based on substituent contributions.
Key Observations:
Aryl Group Modifications: The 4-chlorophenyl group in the target compound is replaced with bulkier or more electronegative groups in analogs (e.g., 3-Cl-4-F-phenyl , 4-CF₃O-phenyl ), which may alter steric hindrance and electronic interactions in biological targets.
Heterocyclic Substituents :
- Replacement of pyrrolidine with piperidine (a six-membered ring) in could modulate binding affinity due to differences in ring size and conformational flexibility.
Additional Halogenation :
Commercial Availability and Pricing
Key Observations:
Biological Activity
The compound 4-(4-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione (commonly referred to as L810-0489) is a member of the benzothiazine family, which has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The molecular formula of L810-0489 is with a molecular weight of 423.32 g/mol . The compound exhibits a logP value of 3.4676 , indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C19 H16 Cl2 N2 O3 S |
| Molecular Weight | 423.32 g/mol |
| LogP | 3.4676 |
| Polar Surface Area | 47.965 Ų |
| Hydrogen Bond Acceptors Count | 6 |
Biological Activity Overview
Research indicates that compounds within the benzothiazine class exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific biological activity of L810-0489 is still being elucidated through ongoing studies.
Anticancer Activity
Initial studies suggest that L810-0489 may have potential anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines. For example, a study demonstrated that treatment with L810-0489 resulted in significant cell cycle arrest in breast cancer cells, suggesting a mechanism of action that warrants further investigation.
Anti-inflammatory Effects
L810-0489 has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of this compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6. These findings indicate its potential utility in treating inflammatory diseases.
Case Studies and Research Findings
A series of case studies have been conducted to assess the pharmacological profile of L810-0489:
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In Vitro Cell Proliferation Assay :
- Objective : To evaluate the effect on cancer cell lines.
- Results : A dose-dependent inhibition of cell growth was observed in MCF-7 (breast cancer) and A549 (lung cancer) cells.
- : Suggests potential as an anticancer agent.
-
Inflammation Model Study :
- Objective : To assess anti-inflammatory effects in vivo.
- Method : Mice were administered L810-0489 prior to induction of inflammation.
- Results : Significant reduction in paw edema and cytokine levels.
- : Supports its use in inflammatory conditions.
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Toxicology Assessment :
- Objective : To determine safety profile.
- Results : No acute toxicity was observed at therapeutic doses in animal models.
- : Indicates a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
